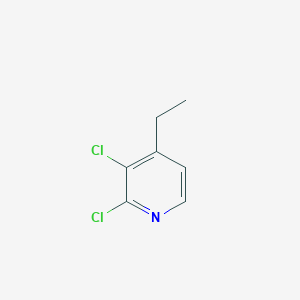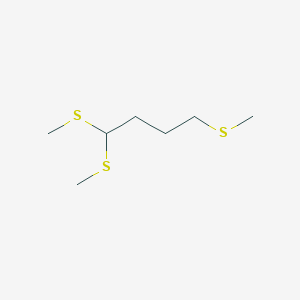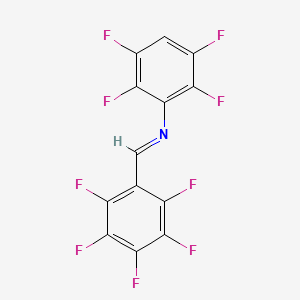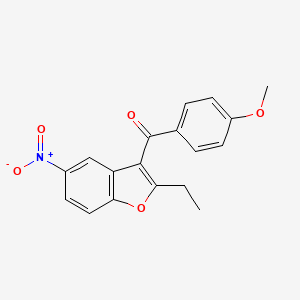![molecular formula C15H12Cl2O3 B14347892 Bis[(2-chlorophenyl)methyl] carbonate CAS No. 94026-30-9](/img/structure/B14347892.png)
Bis[(2-chlorophenyl)methyl] carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis[(2-chlorophenyl)methyl] carbonate is an organic compound that belongs to the class of carbonates It is characterized by the presence of two 2-chlorophenyl groups attached to a central carbonate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis[(2-chlorophenyl)methyl] carbonate typically involves the reaction of 2-chlorobenzyl alcohol with phosgene or a phosgene substitute. The reaction is carried out under controlled conditions to ensure the formation of the desired carbonate ester. The general reaction can be represented as follows:
[ 2 \text{C}_6\text{H}_4\text{ClCH}_2\text{OH} + \text{COCl}_2 \rightarrow (\text{C}_6\text{H}_4\text{ClCH}_2)_2\text{CO}_3 + 2 \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of phosgene substitutes, such as diphosgene or triphosgene, can also be employed to enhance safety and reduce the environmental impact of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
Bis[(2-chlorophenyl)methyl] carbonate can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the carbonate group is replaced by other nucleophiles.
Hydrolysis: In the presence of water, this compound can hydrolyze to form 2-chlorobenzyl alcohol and carbon dioxide.
Transesterification: The compound can react with alcohols to form different carbonate esters.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: This reaction can occur under acidic or basic conditions, with water acting as the nucleophile.
Transesterification: Catalysts such as titanium alkoxides or tin compounds are often used to facilitate the reaction.
Major Products Formed
Substitution Reactions: The major products depend on the nucleophile used. For example, reaction with an amine would yield a carbamate.
Hydrolysis: The primary products are 2-chlorobenzyl alcohol and carbon dioxide.
Transesterification: The products are new carbonate esters and the corresponding alcohol from the original ester.
Wissenschaftliche Forschungsanwendungen
Bis[(2-chlorophenyl)methyl] carbonate has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of polycarbonates, which are valuable materials due to their strength, transparency, and thermal stability.
Materials Science: The compound is utilized in the development of advanced materials with specific properties, such as high-performance coatings and adhesives.
Pharmaceuticals: Research is ongoing into its potential use in drug delivery systems, where its ability to form stable carbonate linkages can be advantageous.
Biological Studies: The compound’s interactions with biological molecules are studied to understand its potential effects and applications in biochemistry and molecular biology.
Wirkmechanismus
The mechanism of action of Bis[(2-chlorophenyl)methyl] carbonate involves its ability to form stable carbonate linkages. This stability is due to the electron-withdrawing effects of the 2-chlorophenyl groups, which enhance the compound’s reactivity towards nucleophiles. The molecular targets and pathways involved depend on the specific application, such as polymerization reactions in materials science or interactions with biological molecules in pharmaceutical research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diphenyl Carbonate: Similar in structure but lacks the chlorine substituents, making it less reactive.
Bis(methyl salicyl) Carbonate: Another carbonate ester with different substituents, used in similar applications but with distinct reactivity profiles.
Dimethyl Carbonate: A simpler carbonate ester used as a solvent and reagent in organic synthesis.
Uniqueness
Bis[(2-chlorophenyl)methyl] carbonate is unique due to the presence of the 2-chlorophenyl groups, which impart specific reactivity and stability characteristics. This makes it particularly useful in applications requiring high-performance materials and specific chemical reactivity .
Eigenschaften
CAS-Nummer |
94026-30-9 |
|---|---|
Molekularformel |
C15H12Cl2O3 |
Molekulargewicht |
311.2 g/mol |
IUPAC-Name |
bis[(2-chlorophenyl)methyl] carbonate |
InChI |
InChI=1S/C15H12Cl2O3/c16-13-7-3-1-5-11(13)9-19-15(18)20-10-12-6-2-4-8-14(12)17/h1-8H,9-10H2 |
InChI-Schlüssel |
FTQAIYYLQQYODI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)COC(=O)OCC2=CC=CC=C2Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1'-Butylspiro[bicyclo[3.2.1]octane-3,3'-pyrrolidine];hydrochloride](/img/structure/B14347821.png)


![Bis[3,4-bis(pentyloxy)phenyl]ethane-1,2-dione](/img/structure/B14347834.png)


![methyl 4-[(6-sulfanylidene-3H-purin-9-yl)methyl]benzoate](/img/structure/B14347852.png)


![7-Chloro-9-[3-(methylamino)propylidene]-9H-thioxanthen-4-OL](/img/structure/B14347857.png)

![N-(6-Isocyanatohexyl)-N'-[3-(triethoxysilyl)propyl]urea](/img/structure/B14347865.png)
![3-(4-Methoxyphenyl)-1-[4-(4-methylphenyl)piperazin-1-yl]butan-1-one](/img/structure/B14347884.png)
